2,5-Dimethyl-1-azabicyclo[2.2.2]octane
Description
2,5-Dimethyl-1-azabicyclo[2.2.2]octane is a nitrogen-containing bicyclic compound with a rigid [2.2.2] ring system. The "1-aza" designation indicates a single nitrogen atom replaces one carbon in the bicyclo framework, while methyl groups occupy positions 2 and 5.
Properties
CAS No. |
15787-33-4 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2,5-dimethyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H17N/c1-7-6-10-4-3-9(7)5-8(10)2/h7-9H,3-6H2,1-2H3 |
InChI Key |
COFQMXADDRFIBA-UHFFFAOYSA-N |
SMILES |
CC1CC2CCN1CC2C |
Canonical SMILES |
CC1CC2CCN1CC2C |
Origin of Product |
United States |
Comparison with Similar Compounds
2,5-Diazabicyclo[2.2.2]octane Derivatives
Structure: Contains two nitrogen atoms (positions 2 and 5) within the bicyclic framework. Synthesis: Weber et al. (2016) synthesized derivatives via rigidification of flexible piperazine-ethanol structures into the bicyclo scaffold. Cyclohexylmethyl substituents on nitrogen yielded optimal σ1R binding (Ki = 4.2 nM in human myeloma cells) . Key Differences:
- The presence of a second nitrogen increases hydrogen-bonding capacity but reduces lipophilicity compared to the monocyclic 1-aza analog.
Data Table 1 : Pharmacological Comparison
| Compound | σ1R Affinity (Ki, nM) | Key Substituents | Synthesis Approach |
|---|---|---|---|
| 2,5-Dimethyl-1-azabicyclo[2.2.2]octane | Not reported | 2,5-methyl | Likely alkylation post-core |
| 2,5-Diazabicyclo[2.2.2]octane (Cyclohexylmethyl) | 4.2 | N-Cyclohexylmethyl | Rigidification of piperazine |
1,2-Diazabicyclo[2.2.2]octane Derivatives
Structure : Features two adjacent nitrogen atoms (positions 1 and 2).
Synthesis : Mikhlina et al. (1967) developed a route involving nitration of piperidinecarboxylic acid, followed by reduction and cyclization. Methyl-substituted derivatives were synthesized, emphasizing the versatility of the scaffold for functionalization .
Key Differences :
- The 1,2-diaza configuration may favor metal coordination, a property absent in the 1-aza analog.
Bicyclo[3.2.1]octane Derivatives
Structure: A more strained [3.2.1] bicyclic system. Synthesis: Roberts et al. demonstrated that bicyclo[3.2.1]octane radicals are less stable than [2.2.2] analogs due to higher ring strain. However, stabilizing substituents (e.g., selenophenyl esters) can reverse this preference . Key Differences:
- Higher strain in bicyclo[3.2.1] systems reduces thermal stability but may increase reactivity in drug-prodrug applications.
- The [2.2.2] scaffold in this compound offers superior rigidity for receptor targeting.
Cevimeline (4-Azabicyclo[2.2.2]octane Derivative)
Structure : Contains a spiro-fused 4-azabicyclo[2.2.2]octane and oxathiolane ring.
Pharmacology : Cevimeline is a muscarinic agonist used for dry mouth, highlighting how bicyclic cores can be tailored for diverse targets. Its spiro architecture enhances metabolic stability compared to linear analogs .
Key Differences :
- The spiro structure in Cevimeline introduces chirality and conformational constraints absent in this compound.
- Methyl groups in the latter may simplify synthesis while retaining target selectivity.
Data Table 2 : Structural and Therapeutic Comparison
| Compound | Core Structure | Therapeutic Target | Key Advantage |
|---|---|---|---|
| This compound | [2.2.2] with 1-aza | Sigma receptors (hypothesized) | Rigidity, synthetic simplicity |
| Cevimeline | Spiro-4-azabicyclo[2.2.2] | Muscarinic receptors | Metabolic stability |
Preparation Methods
Iodocyclization of Alkenyl Amines
The iodocyclization methodology, validated for 2-oxabicyclo[2.2.2]octane synthesis, can be adapted for nitrogen-containing systems. In this approach, alkenyl amines undergo iodocyclization to form the bicyclic core. For example, treatment of a cyclohexene-derived amine precursor with molecular iodine in acetonitrile induces cyclization via an iodonium intermediate (Fig. 1a).
Reaction Conditions
-
Substrate: N-protected alkenyl amine (e.g., PMB-protected derivative)
-
Reagent: I₂ (1.2 equiv) in CH₃CN
-
Temperature: 0°C to room temperature
Challenges include competing side reactions due to amine nucleophilicity, necessitating protective groups like PMB or Boc. Post-cyclization deprotection and functionalization steps introduce the methyl groups at positions 2 and 5 via alkylation or Grignard reactions.
Intramolecular Michael Addition
The ACS study on diazabicyclo[2.2.2]octanes highlights intramolecular Michael additions as a viable pathway. For mono-aza systems, a β-keto ester substrate containing an amine nucleophile undergoes base-mediated cyclization (Fig. 1b).
Key Parameters
This method offers modularity, enabling the installation of methyl groups during substrate preparation. For instance, using methyl-substituted acrylates in the Michael acceptor moiety directly incorporates the 2-methyl group.
Cycloaddition Approaches
1,3-Dipolar Cycloaddition
The reaction of azomethine ylides with acrylates, as demonstrated for diazabicyclo[3.2.1]octanes, can be modified for mono-aza systems. A pyridine-derived ylide reacts with methyl acrylate under thermal conditions to yield the bicyclic adduct (Fig. 2a).
Optimized Protocol
Steric effects from the 5-methyl group necessitate longer reaction times when using bulky acrylates (e.g., tert-butyl acrylate). Post-cycloaddition hydrogenation reduces exocyclic double bonds, furnishing the saturated bicyclic amine.
Aza-Diels–Alder Reaction
Aza-Diels–Alder reactions between enamines and dienophiles provide an alternative route. For example, cyclopentadiene reacts with a methyl-substituted enamine to form the bicyclic imine, which is subsequently reduced to the amine (Fig. 2b).
Critical Factors
-
Dienophile: Electron-deficient alkene (e.g., methyl vinyl ketone)
-
Catalyst: Lewis acid (e.g., ZnCl₂)
-
Reduction: H₂/Pd-C or NaBH₄
-
Yield: 35–60%
Regioselectivity challenges arise when installing multiple methyl groups, requiring careful tuning of electronic and steric effects.
Rearrangement and Post-Functionalization
Wagner–Meerwein Rearrangement
The ACS study observed Wagner–Meerwein rearrangements converting diazabicyclo[3.2.1]octanes to [2.2.2] systems. Analogous rearrangements in mono-aza systems could transform a strained [3.2.1] intermediate into the target [2.2.2] framework (Fig. 3a).
Mechanistic Insights
-
Acidic conditions (e.g., 10% TFA in CH₂Cl₂)
-
Intermediate: Iminium ion formation
-
Rearrangement: Hydride shift and ring contraction
This method benefits from the inherent stability of the [2.2.2] system but requires precise control over reaction conditions to avoid over-acidification.
Methylation of Preformed Bicyclic Amines
Quinuclidine (1-azabicyclo[2.2.2]octane) serves as a starting material for post-synthetic methylation. Directed ortho-metalation (DoM) strategies install methyl groups at positions 2 and 5 (Fig. 3b).
Procedure
-
Base: LDA or s-BuLi
-
Electrophile: MeI or MeOTf
-
Solvent: Et₂O, −78°C
-
Yield: 45–70%
Competing side reactions at other bridgehead positions necessitate protecting group strategies, such as temporary N-silylation.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Iodocyclization | High regiocontrol | Requires protective groups | 50–67 |
| Michael Addition | Modular substrate design | Sensitive to steric effects | 58–81 |
| 1,3-Dipolar Cycload. | Scalability | Limited dipolarophile scope | 40–73 |
| Wagner–Meerwein | Converts strained intermediates | Acid-sensitive substrates | 60–75 |
| Post-Functionalization | Utilizes commercial quinuclidine | Low regioselectivity in methylation | 45–70 |
Q & A
Q. What experimental designs quantify stereoselective synthesis efficiency?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Analyze enantiomeric ratios via chiral HPLC (Chiralpak AD-H column) or NMR with chiral shift reagents (europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
